1,3-Dihydrospiro[indene-2,3'-pyrrolidine]
Overview
Description
“1,3-Dihydrospiro[indene-2,3’-pyrrolidine]” is a chemical compound with the CAS Number: 81402-21-3 . It has a molecular weight of 201.22 . The IUPAC name for this compound is 1,3-dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione .
Molecular Structure Analysis
The InChI code for “1,3-Dihydrospiro[indene-2,3’-pyrrolidine]” is 1S/C12H11NO2/c14-10-7-12(11(15)13-10)5-8-3-1-2-4-9(8)6-12/h1-4H,5-7H2,(H,13,14,15)
. This code provides a unique identifier for the molecular structure of the compound.
Physical and Chemical Properties Analysis
“1,3-Dihydrospiro[indene-2,3’-pyrrolidine]” is a solid at room temperature . The storage temperature for this compound is room temperature .
Scientific Research Applications
Anti-tumor Properties
1,3-Dihydrospiro[indene-2,3'-pyrrolidine] derivatives have been explored for their potential anti-tumor properties. In one study, dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones demonstrated promising anti-tumor activity against melanoma cell lines. This indicates their potential as therapeutic agents in oncology, specifically targeting skin cancer cells (Girgis, 2009).
Antimicrobial and Antifungal Activity
Spiro pyrrolidines, including those derived from 1,3-Dihydrospiro[indene-2,3'-pyrrolidine], have shown significant antimicrobial and antifungal activities. They were effective against various human pathogenic bacteria and dermatophytic fungi, indicating their use in developing new antimicrobial agents (Raj et al., 2003).
Synthesis and Structural Studies
Studies have been conducted on the synthesis of spiro[indene-2,3'-pyrrolidine] compounds with a focus on their crystal structures. These studies contribute to understanding the molecular geometry and possible interactions of these compounds, which is crucial for drug design and materials science (Mathusalini et al., 2015).
Fluorescence Imaging in Biomedical Research
1,3-Dihydrospiro[indene-2,3'-pyrrolidine] derivatives have been utilized in the development of fluorescence probes. These probes are useful in biomedical research, particularly in imaging studies such as detecting specific ions in biological systems (Mondal et al., 2019).
Organocatalysis in Chemical Synthesis
These compounds play a role in organocatalysis, contributing to the synthesis of various spiro compounds. Their use in organocatalysis demonstrates the versatility and importance of 1,3-Dihydrospiro[indene-2,3'-pyrrolidine] in synthetic organic chemistry (Zhu et al., 2017).
Spiro Heterocyclization in Chemical Synthesis
The spiro heterocyclization of these compounds has been studied for the synthesis of novel organic structures. This type of chemical reaction is significant for creating diverse molecular architectures, which can be useful in various fields including pharmaceuticals and materials science (Salnikova et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Future Directions
The compound “1,3-Dihydrospiro[indene-2,3’-pyrrolidine]” is used in scientific research and as a synthetic intermediate . It cannot be used for human treatment, drug development, and other commercial uses . It has immense potential in scientific research, including drug synthesis and material science exploration.
Mechanism of Action
Mode of Action
It is known that the compound is involved in 1,3-dipolar cycloaddition reactions , which are recognized as one of the most effective and powerful methods to synthesize spirooxindoles . These reactions can efficiently prepare spirocyclic compounds with multiple stereocenters .
Biochemical Pathways
It is known that spirooxindole compounds, which are structurally similar to 1,3-dihydrospiro[indene-2,3’-pyrrolidine], are prevalent in numerous natural products possessing a broad array of biological activities . These compounds have been associated with various significant biological activities, such as antimicrobial and antibacterial properties .
Result of Action
It is known that spirooxindole compounds, which are structurally similar to 1,3-dihydrospiro[indene-2,3’-pyrrolidine], have various significant biological activities .
Properties
IUPAC Name |
spiro[1,3-dihydroindene-2,3'-pyrrolidine] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-11-8-12(5-6-13-9-12)7-10(11)3-1/h1-4,13H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIJUZNAECTSAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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